1-(1,1-Dioxidothiomorpholino)ethanone
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Description
Synthesis Analysis
The synthesis of compounds structurally related to 1-(1,1-Dioxidothiomorpholino)ethanone involves intricate chemical processes. One approach includes the reaction of 14 beta-amino-7,8-dihydromorphine with acetylthioglycolyl chloride and subsequent hydrolysis, leading to the formation of thiols and disulfides as intermediates, indicative of the complexity involved in synthesizing such molecules (Archer et al., 1994).
Molecular Structure Analysis
Vibrational spectroscopy techniques such as FT-IR and FT-Raman, coupled with quantum chemical calculations, have been employed to analyze the molecular structure of compounds similar to this compound. These studies provide insights into the vibrational modes, molecular geometry, and electronic structure, facilitating a deeper understanding of the molecule's characteristics (Kaur et al., 2014).
Scientific Research Applications
Photochemical Study in Lignin Model
A study by Castellan et al. (1990) explored the photochemistry of lignin model dimers, which are closely related to 1-(1,1-Dioxidothiomorpholino)ethanone. This research provides insights into the reactivity of these compounds in different states and their potential applications in understanding lignin's chemical properties (Castellan et al., 1990).
Microwave-Assisted Synthesis and Biological Aspects
Fahmi et al. (2013) discussed the development of green microwave processes for synthesizing biologically potent Schiff bases and their chromium(III) complexes. These complexes, derived from compounds similar to this compound, have potential applications in biology and chemistry (Fahmi et al., 2013).
Radical Anion Studies in Metal-Dithiolene Complexes
Yamaguchi and Shida (2016) explored the electronic structure of dithiolenes, which are related to the core structure of this compound. This research is significant for understanding the electronic structure and reactivity of metal-dithiolene complexes, which have interdisciplinary applications (Yamaguchi & Shida, 2016).
Synthesis and Antimicrobial Activity
Wanjari (2020) researched the synthesis and antimicrobial activity of heterocyclic compounds that are structurally related to this compound. This study highlights the potential of these compounds in pharmaceutical and medicinal research (Wanjari, 2020).
Chalcone Derivatives as Anti-inflammatory Agents
Rehman, Saini, and Kumar (2022) investigated the synthesis of chalcone derivatives for their anti-inflammatory properties. These studies could have implications for compounds like this compound in developing new therapeutic agents (Rehman et al., 2022).
Degradation Mechanisms in Lignin Model Compounds
Kawai, Umezawa, and Higuchi (1988) studied the degradation mechanisms of lignin model compounds, providing insights into the reactivity and potential applications of compounds structurally related to this compound in the field of biochemistry and material science (Kawai et al., 1988).
properties
IUPAC Name |
1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-6(8)7-2-4-11(9,10)5-3-7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXYYCBQOVEADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCS(=O)(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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